

A Comparative Analysis of C₂₅H₃₀FN₃O₄ and a Structurally Related Benzofuran-2-Carboxamide Derivative

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Compound of Interest

Compound Name: C₂₅H₃₀FN₃O₄

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the chemical compound **C₂₅H₃₀FN₃O₄** and a related benzofuran-2-carboxamide derivative, focusing on available efficacy data and experimental methodologies.

The compound **C₂₅H₃₀FN₃O₄**, chemically identified as 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide, is a complex heterocyclic molecule. While its specific biological activity and efficacy have not been extensively reported in publicly available literature, its core structure, a benzofuran-2-carboxamide, is a scaffold of significant interest in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, neuroprotective, and immunomodulatory effects.^{[1][2][3]}

To provide a framework for potential efficacy, this guide compares **C₂₅H₃₀FN₃O₄** with a studied benzofuran-2-carboxamide derivative, 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (Compound 1f), which has reported neuroprotective and antioxidant properties.^{[2][4]}

Quantitative Data Summary

As of the latest literature review, specific quantitative efficacy data for **C₂₅H₃₀FN₃O₄** is not available. The following table summarizes the reported efficacy of the related compound, 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (Compound 1f).

Compound	Assay	Endpoint	Result	Reference
C25H30FN3O4	Not Available	Not Available	Not Available	
7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (Compound 1f)	Neuroprotection against NMDA-induced excitotoxicity in primary rat cortical neurons	% Cell Viability	Showed the most potent and efficacious neuroprotective action among the tested derivatives, with its effect being almost comparable to memantine at 30 μ M.[2][4]	[2][4]
Inhibition of NMDA-induced Reactive Oxygen Species (ROS) generation	% Inhibition	Exhibited mild to moderate inhibition of ROS production at 100–300 μ M concentrations. [4]	[4]	

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the related compound, 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (Compound 1f).

Neuroprotection Assay against NMDA-Induced Excitotoxicity

- Cell Culture: Primary cortical neuronal cells were prepared from the cerebral cortices of 17-day-old rat embryos. Cells were plated on poly-L-lysine-coated 48-well plates at a density of 1.5×10^5 cells/well and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

- **Treatment:** After 7-9 days in culture, neurons were pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, excitotoxicity was induced by treating the cells with 200 μ M N-methyl-D-aspartate (NMDA) for 10 minutes in the presence of the test compounds.
- **Viability Assessment:** Cell viability was determined 20-24 hours after NMDA treatment using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.[4]

Inhibition of NMDA-Induced Reactive Oxygen Species (ROS) Generation

- **Cell Culture and Treatment:** Primary cortical neurons were cultured as described above. After 7-9 days, cells were treated with the test compounds for 1 hour, followed by the addition of 200 μ M NMDA.
- **ROS Measurement:** Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCF-DA). Following NMDA treatment, cells were incubated with DCF-DA for 30 minutes. The fluorescence intensity was measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[4]

Visualizations

Logical Relationship of Compound Evaluation

Figure 1. Logical flow for the comparative analysis of **C25H30FN3O4**.

Experimental Workflow for Neuroprotection Assay

Figure 2. Workflow of the neuroprotection assay.

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